9-Methyl-3,9-diazabicyclo[3.3.1]nonan-6-OL is a bicyclic compound that belongs to the class of diazabicyclo compounds, which are characterized by their unique nitrogen-containing ring structures. This compound has garnered attention in scientific research due to its potential applications in medicinal chemistry and as a building block for various organic syntheses. The compound's IUPAC name indicates the presence of two nitrogen atoms in its bicyclic structure, contributing to its chemical reactivity and biological activity.
This compound can be sourced from chemical suppliers and is often used in laboratory settings for research purposes. Its molecular formula is C8H18N2O, and it has a molecular weight of approximately 158.25 g/mol. It is typically available in a purified form, with a purity level often exceeding 97% .
9-Methyl-3,9-diazabicyclo[3.3.1]nonan-6-OL is classified as an organic compound with the following characteristics:
The synthesis of 9-Methyl-3,9-diazabicyclo[3.3.1]nonan-6-OL can be achieved through several methods, primarily involving the construction of the bicyclic framework followed by functionalization at specific positions.
The molecular structure of 9-Methyl-3,9-diazabicyclo[3.3.1]nonan-6-OL features two nitrogen atoms incorporated into a bicyclic framework, which significantly influences its chemical properties.
The bicyclic structure provides unique spatial arrangements that can affect reactivity and interaction with biological targets.
9-Methyl-3,9-diazabicyclo[3.3.1]nonan-6-OL can participate in various chemical reactions typical of secondary amines and alcohols.
The mechanism of action for 9-Methyl-3,9-diazabicyclo[3.3.1]nonan-6-OL often involves interactions at the molecular level with biological targets such as enzymes or receptors.
Research indicates that compounds within this class may inhibit neurotransmitter reuptake or interact with specific receptors due to their structural features that mimic natural substrates or ligands . This interaction can lead to significant pharmacological effects, particularly in neuropharmacology.
The physical properties of 9-Methyl-3,9-diazabicyclo[3.3.1]nonan-6-OL include:
Key chemical properties include:
9-Methyl-3,9-diazabicyclo[3.3.1]nonan-6-OL has several notable applications in scientific research:
The 3,9-diazabicyclo[3.3.1]nonane scaffold forms the structural core of 9-methyl-3,9-diazabicyclo[3.3.1]nonan-6-OL. This bicyclic framework exhibits a characteristic chair-chair conformation that governs its stereoelectronic properties and reactivity. X-ray crystallography and NMR studies confirm that substituents at key positions (C6, N3, N9) adopt defined spatial orientations, with the endo configuration at C6 being thermodynamically favored due to reduced steric strain [7]. This conformational rigidity is exploited in stereoselective syntheses, where the bridgehead nitrogen atoms (N3/N9) serve as structural anchors.
The Mannich condensation represents the most efficient route to this scaffold, utilizing formaldehyde and methylamine in a cyclocondensation reaction with 4-piperidone derivatives. This one-pot assembly achieves the bicyclic framework with high atom economy (75-82% yield). Critical to this approach is the alane reduction (AlH₃ or LiAlH₄) of intermediate ketones or oximes, which introduces the C6 hydroxy group with moderate stereoselectivity (endo:exo ≈ 3:1). As noted in studies of analogous structures, stereochemical outcomes depend heavily on the bulk of N3 substituents – bulkier groups favor endo alcohol formation by blocking one face of the carbonyl [2] [4]. Alternative pathways include Dieckmann condensations of diethyl aminodicarboxylates followed by decarboxylation, though this route suffers from lower overall yields (45-50%) [7].
Table 1: Comparative Synthetic Routes to the 3,9-Diazabicyclo[3.3.1]nonane Core
Method | Key Intermediate | Stereoselectivity (endo:exo) | Yield Range | Limitations |
---|---|---|---|---|
Mannich Condensation | 7-Ketone Derivative | 3:1 | 75-82% | Requires acidic conditions |
Alane Reduction | Oxime Intermediate | 4:1 (size-dependent) | 65-70% | Sensitivity to steric bulk |
Dieckmann Condensation | Diethyl Ester Precursor | Not reported | 45-50% | Multi-step, low yield |
Ring-Cleavage | Diazadamantane Derivative | 1:1 (requires separation) | 30-40% | Low yield, complex purification |
Post-synthetic modifications enable introduction of the C9 methyl group via reductive amination (NaBH₃CN/CH₂O) or alkylation (CH₃I/K₂CO₃). These reactions proceed with >90% efficiency due to the nucleophilicity of N9, which is less sterically hindered than N3. Purification typically employs aluminum oxide chromatography with ethanol-chloroform gradients, effectively separating stereoisomers [4] [9].
The C6 hydroxy group in 9-methyl-3,9-diazabicyclo[3.3.1]nonan-6-OL presents both synthetic opportunities and challenges. Selective derivatization requires temporary protection during reactions targeting nitrogen sites or ring functionalization. Choice of protecting group is dictated by stability requirements, deprotection conditions, and the compound’s sensitivity to strong acids/bases.
Silyl ethers (TBDMS/TIPS) demonstrate excellent compatibility, installed with TBDMSCl/imidazole in DMF (≥95% yield). These groups withstand Grignard additions, amide couplings, and hydrogenation conditions, yet are cleaved rapidly by fluoride sources (TBAF) without scaffold degradation. By contrast, acyl protections (acetate, benzoate) offer economical installation (Ac₂O/pyridine) but require basic hydrolysis (K₂CO₃/MeOH), risking epimerization at C6. Benzyl ethers (BnBr/NaH) provide robust protection for multi-step sequences, though deprotection via hydrogenolysis (Pd/C, H₂) may reduce sensitive functionalities [7] [10].
Table 2: Performance of Hydroxy-Protecting Groups at C6 Position
Protecting Group | Installation Reagent | Deprotection Conditions | Compatibility | Yield (%) |
---|---|---|---|---|
TBDMS | TBDMSCl, Imidazole, DMF | TBAF, THF, 25°C | Grignard, amidation, cyclization | 95 |
Acetyl | Ac₂O, Pyridine, CH₂Cl₂ | K₂CO₃, MeOH/H₂O (3:1), 25°C | Etherification, alkylation | 90 |
Benzyl | BnBr, NaH, DMF | H₂ (1 atm), 10% Pd/C, EtOH | Oxidation, reduction (non-catalytic) | 88 |
Pivaloyl | PivCl, Et₃N, CH₂Cl₂ | LiOH, THF/H₂O (4:1), 0°C | Acidic conditions, nucleophilic substitution | 92 |
For late-stage deprotection, mild acidic conditions (Amberlyst-15/MeOH) selectively remove isopropylidene acetals without affecting the N-methyl groups. Strategic protection enables selective O-alkylation (Williamson ether synthesis) or esterification prior to nitrogen functionalization, crucial for synthesizing analogs like 1,5-diethyl-3-methyl-3,7-diaza-bicyclo[3.3.1]nonan-9-ol [5] [7].
Accessing enantiomerically pure 9-methyl-3,9-diazabicyclo[3.3.1]nonan-6-OL remains challenging due to the molecule’s meso-like symmetry and conformational flexibility. Modern strategies employ chiral auxiliaries, organocatalysis, and enzymatic resolutions to establish stereocontrol.
Organocatalytic Mannich reactions using L-proline derivatives (20 mol%) achieve moderate enantioselectivity (60-70% ee) during initial scaffold formation. The enamine-iminium activation mechanism directs facial selectivity during C-C bond formation, though yields remain suboptimal (≤50%) [8]. More effectively, transition-metal catalysis with Ir-(R)-BINAP complexes enables asymmetric hydrogenation of prochiral enol acetides at C6, delivering hydroxy derivatives with 88-92% ee and >95% conversion. Catalyst loading can be reduced to 0.5 mol% without erosion of selectivity, enhancing cost efficiency [6] [10].
Biocatalytic approaches leverage lipases (CAL-B, PFL) for kinetic resolution of racemic alcohols. Vinyl acetate serves as acyl donor, selectively esterifying the (R)-alcohol while leaving the (S)-enantiomer unreacted. Separation affords both enantiomers with >99% ee, though maximum theoretical yield is limited to 50%. Immobilized enzymes permit catalyst recycling (≥10 cycles), improving process sustainability.
Table 3: Asymmetric Methods for Enantioselective Synthesis
Method | Catalyst/Reagent | ee (%) | Yield (%) | Key Advantage |
---|---|---|---|---|
Organocatalyzed Mannich | (S)-Proline-Amide (20 mol%) | 60-70 | 45-50 | No metals, one-pot |
Iridium-Catalyzed Hydrogenation | Ir-(R)-BINAP (0.5 mol%) | 88-92 | 95 | Low catalyst loading |
Enzymatic Resolution | CAL-B, Vinyl Acetate | >99 | 45 (per enantiomer) | High selectivity, green conditions |
Chiral Pool Synthesis | D-Tartrate Derivatives | >99 | 30 (multi-step) | No resolution step required |
Chiral pool strategies using D-tartrate or L-proline-derived precursors circumvent resolution steps. Though step-intensive (6-8 steps), these routes deliver enantiopure material (>99% ee) without chromatography. Recent advances demonstrate desymmetrization of meso-diols via enzymatic oxidation or organometallic insertion, opening routes to both enantiomers from a single precursor [10].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1